Vineomycin a1

Overview

Description

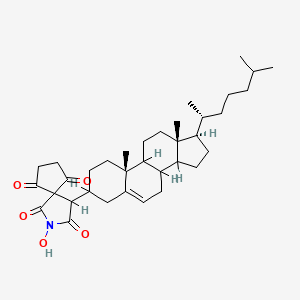

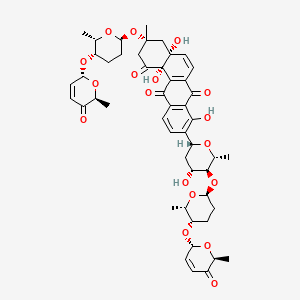

Vineomycin A1 is a bioactive compound produced by certain Streptomyces species . It belongs to the aquayamycin group, class of angucycline, and family of anthracycline . It is known for its antimicrobial activity, particularly against Gram-positive bacteria, and its anti-tumor activity .

Synthesis Analysis

This compound is extracted from the cell-free supernatant broth of Streptomyces sp. PAL114 using dichloromethane and is purified by HPLC . The total synthesis of vineomycin B2, a related compound, has been reported by several groups .Molecular Structure Analysis

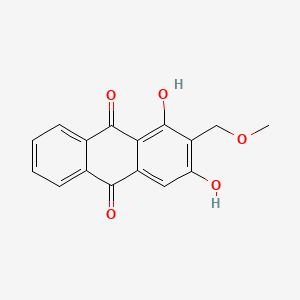

The structure of this compound was determined using spectroscopic and spectrometric analyses, including UV-visible, mass, 1H, and 13C NMR spectra . It is an antibiotic with the molecular formula C49H58O18 .Physical And Chemical Properties Analysis

This compound is a yellow powder with a molecular weight of 934.36. It is soluble in methanol .Scientific Research Applications

Antibacterial and Antitumor Properties : Vineomycin A1, produced by Streptomyces matensis subsp. vineus, has been identified as an antibacterial and antitumor antibiotic. Its aglycon part, obtained through mild hydrolysis, was found to be identical to aquayamycin, suggesting its potential in antibiotic development (Imamura et al., 1981).

Synthesis and Cytotoxicity against Cancer Cells : The first total synthesis of this compound has been accomplished. Structure-activity relationship studies revealed that its cytotoxicity against human breast cancer MCF-7 cells increases with the number of glycon moieties. This indicates its significance in cancer treatment and the importance of its structural components in medicinal chemistry (Matsumoto et al., 2019).

Marine-Derived Actinomycete Research : this compound and B2 were isolated from the culture broth of marine actinomycete Streptomyces sp. A6H. The study demonstrated the potential of marine microorganisms as a source for novel antibiotic compounds, with this compound showing significant cytotoxic and antimicrobial activities (Hu et al., 2016).

Biosynthesis Insights : Research into the biosynthesis of vineomycins A1 and B2 revealed their origins from decacetate metabolites. Understanding the biosynthetic pathways can aid in the development of synthetic analogs and potentially enhance their therapeutic efficacy (Imamura et al., 1982).

Inhibition of Nitric Oxide Synthase : this compound, as a member of the angucycline family, showed potent inhibitory activity in the inducible nitric oxide synthase (iNOS) assay. This suggests its potential application in inflammatory and autoimmune diseases (Alvi et al., 2000).

Jurkat T-Cell Proliferation Inhibition : In a study on deep sea-derived Streptomyces lusitanus SCSIO LR32, this compound showed significant inhibitory effect on Jurkat T-cell proliferation, indicating its potential application in immunology and cancer research (Zhu et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Vineomycin A1 is a bioactive compound known for its potent inhibitory activity against collagen prolyl hydroxylase . This enzyme plays a crucial role in the formation of stable collagen triple helices, which are essential for the structural integrity of various tissues in the body.

Mode of Action

It is known to inhibit the activity of collagen prolyl hydroxylase . By inhibiting this enzyme, this compound may interfere with the formation of collagen triple helices, potentially affecting the structural integrity of tissues.

Result of Action

The primary result of this compound’s action is the inhibition of collagen prolyl hydroxylase, which can lead to alterations in the structure and function of collagen-containing tissues . .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the production of this compound has been observed in Streptomyces species isolated from Saharan soil , suggesting that certain environmental conditions may favor its biosynthesis.

Biochemical Analysis

Biochemical Properties

Vineomycin A1 plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. One of the key interactions is with collagen prolyl hydroxylase, an enzyme involved in the synthesis of collagen. This compound inhibits this enzyme, which can lead to a reduction in collagen synthesis . Additionally, this compound has been shown to interact with other biomolecules, including DNA and RNA, where it can intercalate between base pairs, disrupting the normal function of these nucleic acids .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways . This compound also affects gene expression by binding to DNA and interfering with transcription processes. In bacterial cells, this compound disrupts cellular metabolism and inhibits cell division, leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves several key actions at the molecular level. It binds to DNA, causing structural changes that inhibit the replication and transcription processes . This binding can also lead to the formation of DNA adducts, which further disrupts cellular functions. Additionally, this compound inhibits the activity of certain enzymes, such as collagen prolyl hydroxylase, by binding to their active sites and preventing substrate interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and oxygen . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell growth and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . This metabolism can lead to the formation of active metabolites that contribute to the compound’s therapeutic effects. This compound also affects metabolic flux by inhibiting key enzymes involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins in the bloodstream, facilitating its delivery to target tissues . Once inside cells, this compound can accumulate in specific compartments, such as the nucleus, where it exerts its effects on DNA and RNA . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized in the nucleus, where it binds to DNA and interferes with transcription and replication processes . This compound may also be found in other organelles, such as the mitochondria, where it can disrupt cellular respiration and energy production . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments .

properties

IUPAC Name |

(3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H58O18/c1-22-30(50)9-13-37(60-22)64-33-11-15-39(62-24(33)3)66-46-26(5)59-35(19-32(46)52)27-7-8-28-41(43(27)54)44(55)29-17-18-48(57)21-47(6,20-36(53)49(48,58)42(29)45(28)56)67-40-16-12-34(25(4)63-40)65-38-14-10-31(51)23(2)61-38/h7-10,13-14,17-18,22-26,32-35,37-40,46,52,54,57-58H,11-12,15-16,19-21H2,1-6H3/t22-,23-,24-,25-,26+,32+,33-,34-,35+,37-,38-,39-,40-,46+,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSTYYHRDFATAQ-XURVNGJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(O1)OC2C(OC(CC2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)OC7CCC(C(O7)C)OC8C=CC(=O)C(O8)C)O)O)O)C)OC9C=CC(=O)C(O9)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C=CC(=O)[C@@H](O8)C)O)O)O)C)O[C@H]9C=CC(=O)[C@@H](O9)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H58O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

935.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78164-00-8 | |

| Record name | Vineomycin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078164008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vineomycin A1 from Streptomyces albogriseolus subsp. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

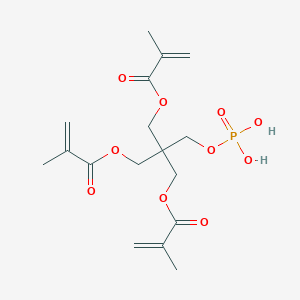

![benzhydryl (6R,7R)-3,4-dimethylidene-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1202857.png)